1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine
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Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C15H19ClN4O2S and its molecular weight is 354.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with a piperazine substituent, resembling the structural framework of the chemical , have been evaluated for their anticancer activity. A study on polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, revealed significant in vitro anticancer potential across multiple cancer cell lines, suggesting the therapeutic potential of similar structures in cancer treatment (Turov, 2020).
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal applications of compounds containing the piperazine moiety. One study synthesized novel piperazine and triazolo-pyrazine derivatives, demonstrating significant antimicrobial activity, indicating the potential of such structures for developing new antimicrobial agents (Patil et al., 2021).
Molecular Docking and Structure Analysis
Further research into pyrazole carboxamide derivatives, incorporating piperazine structures, has included molecular docking and structure analysis to understand their interaction with biological targets. Such studies are crucial for drug design and development, offering insights into the molecular basis of compound activity (Lv et al., 2013).
Enzyme Inhibition for Alzheimer’s Disease Treatment
New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, structurally similar to the compound , have been synthesized and evaluated as potential drug candidates for Alzheimer's disease by targeting acetylcholinesterase (AChE) enzyme. This suggests a pathway for the development of therapeutic agents against neurodegenerative diseases through enzyme inhibition (Rehman et al., 2018).
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c16-14-3-1-4-15(13-14)23(21,22)20-11-8-18(9-12-20)7-10-19-6-2-5-17-19/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYRRDWAVZVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.